6-nitro-6H-3,1-benzoxazine-2,4-dione
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Overview
Description
6-nitro-6H-3,1-benzoxazine-2,4-dione is a heterocyclic compound that belongs to the benzoxazine family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-6H-3,1-benzoxazine-2,4-dione typically involves the nitration of 3,1-benzoxazine-2,4-dione. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another method involves the reaction of 2-amino-5-nitrobenzoic acid with phosgene, followed by cyclization .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or rhodium complexes can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-nitro-6H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of palladium on carbon or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly used.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzoxazines.
Scientific Research Applications
6-nitro-6H-3,1-benzoxazine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its use in drug development due to its biological activity.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 6-nitro-6H-3,1-benzoxazine-2,4-dione involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound can also act as an electrophile, reacting with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-6-nitro-2H-3,1-benzoxazine-2,4-dione
- 6-nitro-2H-1,4-benzoxazin-3(4H)-one
- 2H-1,3-benzoxazine-2,4-dione
Uniqueness
6-nitro-6H-3,1-benzoxazine-2,4-dione is unique due to its specific nitro substitution, which imparts distinct chemical reactivity and biological activity compared to other benzoxazine derivatives .
Properties
Molecular Formula |
C8H4N2O5 |
---|---|
Molecular Weight |
208.13 g/mol |
IUPAC Name |
6-nitro-6H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H4N2O5/c11-7-5-3-4(10(13)14)1-2-6(5)9-8(12)15-7/h1-4H |
InChI Key |
HZRZAXRUOZFXOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)OC(=O)C2=CC1[N+](=O)[O-] |
Origin of Product |
United States |
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